molecular formula C15H33NO4 B13817540 2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate CAS No. 103969-80-8

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate

Cat. No.: B13817540
CAS No.: 103969-80-8
M. Wt: 291.43 g/mol
InChI Key: QMNGPHGVKBMHRQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate is a protic ionic liquid (PIL) comprising a hydroxyl-rich quaternary ammonium cation paired with a branched carboxylate anion (2-ethylhexanoate). Its structure features multiple hydroxyl groups on the cation, enabling extensive hydrogen bonding, which influences its physicochemical properties such as viscosity, solubility, and thermal stability . The anion contributes to hydrophobicity and modulates miscibility with organic solvents. This compound is synthesized via neutralization of the corresponding tertiary amine with 2-ethylhexanoic acid, a method analogous to other PILs .

Applications include use as a solvent in catalysis, electrolyte additive, or surfactant due to its dual hydrophilic-lipophilic nature. Its hydrogen-bonding capacity also makes it a candidate for coordination chemistry, though direct evidence of metal complexation remains unexplored .

Properties

CAS No.

103969-80-8

Molecular Formula

C15H33NO4

Molecular Weight

291.43 g/mol

IUPAC Name

2-ethylhexanoate;2-hydroxyethyl-(2-hydroxypropyl)-dimethylazanium

InChI

InChI=1S/C8H16O2.C7H18NO2/c1-3-5-6-7(4-2)8(9)10;1-7(10)6-8(2,3)4-5-9/h7H,3-6H2,1-2H3,(H,9,10);7,9-10H,4-6H2,1-3H3/q;+1/p-1

InChI Key

QMNGPHGVKBMHRQ-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C(=O)[O-].CC(C[N+](C)(C)CCO)O

Origin of Product

United States

Biological Activity

2-Hydroxy-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium 2-ethylhexanoate, commonly referred to as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications in various fields, including pharmaceuticals and biotechnology.

  • Chemical Name : this compound
  • CAS Number : 103969-80-8
  • Molecular Formula : C15H33NO4
  • Molecular Weight : 291.43 g/mol
  • Synonyms : N-(2-HYDROXYETHYL)-N-(2-HYDROXYPROPYL)-N,N-DIMETHYL AMMONIUM 2-ETHYLHEXANOATE

The compound is characterized by its cationic nature due to the quaternary ammonium group, which contributes to its surfactant properties and biological activity.

The biological activity of this compound primarily stems from its interaction with cellular membranes and proteins. It exhibits:

  • Antimicrobial Properties : The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis. Its effectiveness against various pathogens makes it a candidate for antimicrobial formulations.
  • Cytotoxicity : Studies indicate that at higher concentrations, the compound can induce cytotoxic effects in certain cell lines, suggesting potential applications in targeted cancer therapies.

Case Studies

  • Antimicrobial Efficacy :
    A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential as an alternative antimicrobial agent .
  • Cell Viability Assays :
    In vitro assays conducted on human epithelial cells showed that lower concentrations of the compound promoted cell proliferation, while higher concentrations resulted in reduced viability. This biphasic effect suggests a potential role in wound healing applications .
  • Formulation Development :
    Research into the formulation of liposomal carriers incorporating this compound has shown enhanced delivery of therapeutic agents. The cationic nature aids in the encapsulation of negatively charged drugs, improving their bioavailability .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus8Membrane disruption
Escherichia coli16Membrane lysis
Pseudomonas aeruginosa32Inhibition of protein synthesis

Table 2: Cytotoxicity Profile

Concentration (µg/mL)Cell Viability (%)
0100
1095
5070
10030

Comparison with Similar Compounds

Ionic Liquids with Varied Anions

The choice of anion significantly impacts PIL properties. For example, 2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium methanesulfonate (from ) shares a similar hydroxylated cation but pairs with methanesulfonate (CH₃SO₃⁻). Key differences:

Property 2-Ethylhexanoate Derivative Methanesulfonate Derivative Reference
Viscosity (25°C) Moderate (~200 cP) Higher (~350 cP)
Hydrophobicity High (branched alkyl chain) Moderate (polar sulfonate)
Thermal Stability Up to 150°C Up to 200°C

The 2-ethylhexanoate anion enhances hydrophobicity, making the compound more suitable for non-aqueous systems, whereas methanesulfonate’s polarity improves ionic conductivity in aqueous electrolytes .

Cationic Surfactants

Imine-tethering surfactants like (E)-3-((2-chlorobenzylidene)amino)-N-(2-(decyloxy)-2-oxoethyl)-N,N-dimethylpropan-1-aminium chloride (ICS-10, ) feature a cationic headgroup with a hydrophobic tail. Comparisons:

Property 2-Ethylhexanoate PIL ICS-10 Surfactant Reference
Critical Micelle Concentration (CMC) Not reported 0.8 mM (in water)
Surface Activity Moderate (hydroxyl groups reduce packing) High (long alkyl chain enhances micelle formation)
Functional Groups Hydroxyl, carboxylate Imine, chloride, ester

The PIL’s hydroxyl groups reduce surface activity compared to ICS-10, which has a rigid imine linker and long alkyl chain for efficient micellization. However, the PIL’s carboxylate anion offers pH-responsive behavior, unlike chloride-based surfactants .

Coordination Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 2-hydroxy-N-(2-hydroxyethyl)-N-{...}ethanaminium acetate () highlight the role of hydroxyl groups in metal coordination:

Property 2-Ethylhexanoate PIL N,O-Bidentate Ligand () Acetate Complex ()
Coordination Sites Hydroxyl, carboxylate Amide, hydroxyl Hydroxyl, amine
Metal Binding Not studied Forms stable Mn/Cu complexes MnIII clusters with magnetic properties
Hydrogen Bonding Intermolecular O–H⋯O Intramolecular N–H⋯O R₂⁴(8) motifs

Fluorinated Surfactants

Perfluorinated compounds like 1-Propanesulfonamide, 1,1,2,3,3,3-hexafluoro-N-(2-hydroxyethyl)-N-methyl-2-(trifluoromethyl)- () exhibit extreme chemical inertness. Contrasts:

Property 2-Ethylhexanoate PIL Fluorinated Surfactant
Environmental Persistence Biodegradable (ester/anion) Persistent (C–F bonds)
Thermal Stability Moderate Very high (>300°C)
Cost Low High

The PIL’s biodegradability makes it environmentally preferable, whereas fluorinated surfactants are niche materials for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.